molecular formula C16H12ClFN2O B11766927 (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618444-37-4

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B11766927
CAS No.: 618444-37-4
M. Wt: 302.73 g/mol
InChI Key: HHRQZFFCJIQMTC-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-chlorophenyl and 4-fluorophenyl groups.

    Introduction of the Methanol Moiety: The methanol group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the aromatic substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)ethanol: Similar structure with an ethanol group instead of methanol.

    (1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)propane: Similar structure with a propane group instead of methanol.

Uniqueness

(1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to its specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

618444-37-4

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-9,21H,10H2

InChI Key

HHRQZFFCJIQMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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